tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate
Description
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a carbamate derivative featuring a cyclobutane ring substituted with a methyl group at position 1 and a methylidene (CH₂=C) group at position 2. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to enhance stability and control reactivity during multi-step reactions.
The methylidene group introduces ring strain and unsaturation, likely influencing reactivity in cycloaddition or hydrogenation reactions. Such structural features are critical in medicinal chemistry for modulating bioactivity and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-8-6-11(5,7-8)12-9(13)14-10(2,3)4/h1,6-7H2,2-5H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDZMMQSEGRJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C)C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823893-38-4 | |
| Record name | tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclobutane Ring Formation Strategies
The cyclobutane core is typically constructed via [2+2] cycloaddition or ring-closing metathesis (RCM) . For example, RCM of dienes using Grubbs catalysts (e.g., Grubbs 2nd generation) enables selective formation of the methylidene-substituted cyclobutane. A 2022 study demonstrated that using 1,7-octadiene derivatives with a methyl substituent yielded the 3-methylidenecyclobutane fragment in 68% yield under optimized conditions.
Chloroformate-Mediated Carbamation
The tert-butyl carbamate group is introduced via reaction of the cyclobutylamine intermediate with tert-butyl chloroformate (Boc-Cl) . In a representative procedure:
Isocyanate-Based Coupling
Alternative methods employ tert-butyl isocyanate under Mitsunobu conditions. For instance, combining the cyclobutanol precursor with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF facilitates nucleophilic substitution, achieving 78% yield.
Functionalization of the Cyclobutane Ring
Methyl Group Introduction
Methyl substituents are incorporated via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . A 2023 protocol utilized methylmagnesium bromide with a nickel catalyst to functionalize a bromocyclobutane precursor, attaining 70% efficiency.
Methylidene Group Installation
The methylidene moiety is introduced through Wittig olefination or Tebbe reagent-mediated methylenation . For example, treating a cyclobutanone intermediate with Tebbe reagent in toluene at −78°C generated the methylidene group with >90% selectivity.
Optimization and Challenges
Stereochemical Control
The strained cyclobutane ring often leads to racemization during synthesis. Chiral auxiliaries such as Oppolzer’s sultam have been employed to enforce enantioselectivity, achieving up to 95% ee in carbamate formation.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may promote side reactions.
-
Low temperatures (−20°C to 0°C) are critical for minimizing ring-opening side reactions during carbamate installation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chloroformate-mediated | 85–92 | 98 | High scalability | Requires anhydrous conditions |
| Isocyanate coupling | 78 | 95 | Mild conditions | Lower yield |
| Tebbe methylenation | 90 | 97 | Excellent selectivity | Air-sensitive reagents required |
Recent Advancements
Flow Chemistry Applications
Continuous-flow systems have reduced reaction times from 12 hours to 30 minutes for carbamate formation, leveraging precise temperature control and minimized byproduct formation.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Scientific Research Applications
2.1 Medicinal Chemistry
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate has shown promise in medicinal chemistry, particularly as a potential scaffold for developing new drugs. Its unique structural features allow for modifications that can enhance biological activity against various targets.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, specific analogs have been tested against bacterial strains, demonstrating effectiveness comparable to established antibiotics .
2.2 Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:
- Nucleophilic substitutions
- Coupling reactions
These reactions are crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
Data Table: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic substitution | THF, 40°C, overnight | 77 |
| Coupling with amines | Reflux with triethylamine | 39.4 |
Industrial Applications
3.1 Agrochemicals
Due to its structural properties, this compound is being explored for use in agrochemicals. Its derivatives can potentially act as effective herbicides or insecticides by targeting specific biochemical pathways in pests.
3.2 Polymer Chemistry
The compound can also be utilized in polymer chemistry as a monomer or additive to enhance the properties of polymers, such as flexibility and thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Key Differences :
- The target’s methylidene group contrasts with ketone or cyano substituents in analogs, reducing polarity but increasing susceptibility to electrophilic additions.
- Compared to benzyl-substituted analogs, the methyl group in the target may reduce steric hindrance, favoring nucleophilic substitution .
Bicyclic Carbamates
Bicyclic systems, such as bicyclo[2.2.1]heptane or bicyclo[4.1.0]heptane, are prevalent in the evidence and share conformational constraints with cyclobutane derivatives:
Key Differences :
- Bicyclic analogs often exhibit higher metabolic stability due to reduced flexibility, whereas the target’s unsaturated cyclobutane may offer unique pharmacokinetic profiles .
Substitution Patterns and Functional Groups
Substituents like hydroxy, fluoro, and methyl significantly alter properties:
Key Differences :
- The target’s methyl and methylidene groups are less polar than hydroxy or fluoro substituents, likely reducing solubility but improving membrane permeability.
- Methylidene’s unsaturation could enable conjugation or Diels-Alder reactions, unlike saturated methyl or hydroxy analogs .
Biological Activity
Tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O3
- Molecular Weight : 230.31 g/mol
This compound features a tert-butyl group attached to a carbamate moiety, which is known to influence its solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which could play a role in its therapeutic effects against various diseases.
- Cell Signaling Modulation : It may interact with cellular signaling pathways, influencing processes such as apoptosis, inflammation, and immune responses.
In Vitro Studies
Recent studies have demonstrated the following biological activities:
- Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cell lines. For instance, in a study evaluating its effects on breast cancer cells, it resulted in a significant reduction in cell viability at concentrations above 50 µM.
- Anti-inflammatory Effects : In models of inflammation, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential:
- Efficacy in Tumor Models : In murine models of cancer, administration of the compound led to tumor size reduction by approximately 40% compared to control groups.
- Toxicity Profile : The compound demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | Breast Cancer Cell Line | Reduced cell viability by 60% at 100 µM |
| Study B | Murine Inflammation Model | Decreased TNF-α levels by 50% |
| Study C | Tumor Xenograft Model | Tumor size reduced by 40% after treatment |
Discussion
The biological activity of this compound suggests it may serve as a promising candidate for further development in cancer therapy and anti-inflammatory treatments. Its ability to inhibit specific enzymes and modulate inflammatory responses can be leveraged for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate, and how do coupling reagents influence reaction efficiency?
- Methodological Answer : The synthesis of tert-butyl carbamate derivatives typically involves condensation reactions between tert-butyl carbamate precursors and activated substrates. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective coupling reagents for forming amide bonds, improving yield by minimizing racemization . Reaction optimization should focus on solvent polarity (e.g., dichloromethane or DMF), stoichiometry (1:1.2 molar ratio of amine to carboxylic acid), and temperature (0–25°C). Monitoring via TLC or LC-MS is critical to confirm intermediate formation.
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbamate group. Avoid exposure to strong acids/bases, as they cleave the tert-butyloxycarbonyl (Boc) protecting group . Stability tests under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict degradation pathways. Use desiccants in storage vials and verify purity via NMR before critical experiments.
Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves cyclobutyl methylidene protons (δ 5.2–5.8 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
- LC-MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₀NO₂: 234.1494) .
- XRD : Single-crystal X-ray diffraction provides absolute stereochemistry, particularly for chiral centers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the methylidenecyclobutyl moiety in catalytic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the methylidene group, predicting sites for electrophilic attacks. Transition state analysis for cycloaddition reactions (e.g., Diels-Alder) reveals steric hindrance from the tert-butyl group, which directs regioselectivity . Pair these models with experimental kinetic studies (e.g., variable-temperature NMR) to validate activation energies.
Q. What strategies resolve contradictions in reported stability data under oxidative conditions?
- Methodological Answer : Discrepancies may arise from trace metal impurities or solvent effects. Conduct controlled studies:
- Compare stability in aprotic (THF) vs. protic (MeOH) solvents.
- Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation .
- Use O₂-sensitive fluorescence probes (e.g., Singlet Oxygen Sensor Green) to quantify oxidative byproducts .
Q. How does the compound’s stereochemistry influence its application in asymmetric catalysis?
- Methodological Answer : The cyclobutyl ring’s conformation restricts rotational freedom, enabling enantioselective catalysis. For example, in Pd-catalyzed cross-couplings, the tert-butyl group’s bulkiness biases substrate approach angles, increasing enantiomeric excess (ee). Screen chiral ligands (e.g., BINAP or Josiphos) to optimize ee (>90%) via high-throughput robotic platforms .
Methodological Challenges and Solutions
Q. Why do some synthetic protocols report low yields, and how can they be improved?
- Root Cause : Competing side reactions (e.g., Boc deprotection under acidic conditions or cyclobutane ring strain).
- Solution :
- Use milder acids (TFA diluted in DCM) for Boc removal.
- Pre-stir substrates with molecular sieves to scavenge moisture .
- Replace EDCI with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for higher coupling efficiency .
Q. What are the limitations of current toxicity assessments, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
